6-((1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)picolinonitrile
説明
特性
IUPAC Name |
6-[[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-methylamino]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N8/c1-24(15-4-2-3-13(9-19)20-15)14-10-25(11-14)17-8-7-16-21-22-18(12-5-6-12)26(16)23-17/h2-4,7-8,12,14H,5-6,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLAMCFXAFBBMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)C5=CC=CC(=N5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 6-((1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)picolinonitrile , with the CAS number 2201777-91-3 , is a novel triazolo-pyridazine derivative that has garnered attention for its potential biological activities, particularly in cancer research. This article provides a detailed examination of its biological activity, including its synthesis, mechanism of action, and efficacy against various cancer cell lines.
- Molecular Formula : C17H20N8O2
- Molecular Weight : 368.401 g/mol
- IUPAC Name : 6-[[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-methylamino]-3-methyl-1H-pyrimidine-2,4-dione
- Solubility : Not available
Synthesis and Structure
The synthesis of this compound involves the reaction of various precursors including cyclopropyl and triazole derivatives. The structural complexity contributes to its unique biological properties. The presence of the triazolo and pyridazine moieties is thought to enhance its interaction with biological targets.
The primary mechanism through which this compound exhibits biological activity is believed to involve the inhibition of specific kinases that are pivotal in cancer cell proliferation and survival. Notably, the compound has been evaluated for its inhibitory effects on c-Met kinase, a known target in cancer therapy.
In Vitro Studies
Recent studies have demonstrated that derivatives of triazolo-pyridazine compounds exhibit significant cytotoxicity against various cancer cell lines. The following table summarizes the cytotoxic effects observed with related compounds:
| Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| 12e | A549 | 1.06 ± 0.16 | Significant cytotoxicity |
| 12e | MCF-7 | 1.23 ± 0.18 | Significant cytotoxicity |
| 12e | HeLa | 2.73 ± 0.33 | Significant cytotoxicity |
| Foretinib | A549 | 0.090 | Positive control |
These results indicate that compounds similar to 6-((1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)picolinonitrile could potentially serve as effective agents in cancer treatment by targeting c-Met kinase.
Case Studies
In a study published in PMC, researchers synthesized and evaluated several triazolo-pyridazine derivatives for their anticancer properties. Among these, compound 12e was highlighted for its potent inhibitory activity against c-Met kinase and its effectiveness in inducing apoptosis in cancer cells. The study concluded that structural modifications significantly influence the biological activity of these compounds, suggesting a pathway for further optimization and development .
類似化合物との比較
Key Observations :
- Substituent Diversity: The target compound’s 3-cyclopropyl and 6-azetidine-picolinonitrile groups distinguish it from CAS 1022150-57-7, which features a thioquinoline linkage. These structural differences likely alter solubility, bioavailability, and target specificity.
- Synthetic Flexibility : The 8-chloro derivatives () serve as versatile intermediates for introducing diverse substituents via cross-coupling reactions, whereas the target compound’s synthesis emphasizes azetidine and nitrile integration .
- Biological Implications: While some heterocycles (e.g., imidazoquinolines like IQ in ) are carcinogenic, the triazolopyridazine core’s electronic profile may reduce genotoxicity risks .
Pharmacokinetic and Binding Affinity Trends
- Azetidine vs. Thioether Linkages : The azetidine ring in the target compound may improve metabolic stability compared to the thioether in CAS 1022150-57-7, which could be susceptible to oxidation .
- Picolinonitrile vs. Quinoline: The nitrile group in the target compound may engage in dipole-dipole interactions with enzyme active sites, whereas the planar quinoline in CAS 1022150-57-7 might favor DNA intercalation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
